molecular formula C8H7ClN2O2S B182223 2-Methyl-1H-benzimidazole-6-sulfonyl chloride CAS No. 181473-23-4

2-Methyl-1H-benzimidazole-6-sulfonyl chloride

Cat. No.: B182223
CAS No.: 181473-23-4
M. Wt: 230.67 g/mol
InChI Key: OKYFXCWQGPKWQL-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the sulfonyl chloride group in this compound makes it a versatile intermediate for the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride typically involves the sulfonation of 2-Methyl-1H-benzimidazole. One common method is to react 2-Methyl-1H-benzimidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

2-Methyl-1H-benzimidazole+Chlorosulfonic acid2-Methyl-1H-benzimidazole-6-sulfonyl chloride+HCl\text{2-Methyl-1H-benzimidazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-Methyl-1H-benzimidazole+Chlorosulfonic acid→2-Methyl-1H-benzimidazole-6-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Oxidized or reduced benzimidazole derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

2-Methyl-1H-benzimidazole-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various bioactive compounds, where the sulfonamide linkage plays a crucial role in the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    Benzimidazole-6-sulfonyl chloride: Similar structure but without the methyl group, affecting its electronic properties and reactivity.

    2-Methyl-1H-benzimidazole-5-sulfonyl chloride: Positional isomer with different reactivity and applications.

Uniqueness

2-Methyl-1H-benzimidazole-6-sulfonyl chloride is unique due to the presence of both the methyl and sulfonyl chloride groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3H-benzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYFXCWQGPKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589592
Record name 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181473-23-4
Record name 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
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